3-Bromo-4-methoxy-3-buten-2-one

Description

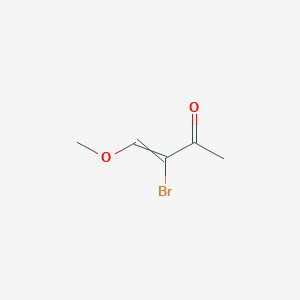

3-Bromo-4-methoxy-3-buten-2-one is an α,β-unsaturated ketone featuring a bromine atom at the β-position and a methoxy group at the γ-position. This compound belongs to the class of halogenated enones, which are pivotal intermediates in organic synthesis due to their electrophilic reactivity. The conjugated system of the enone moiety, combined with the electron-withdrawing bromine and electron-donating methoxy group, makes it a versatile substrate for nucleophilic additions, cycloadditions, and cross-coupling reactions.

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

3-bromo-4-methoxybut-3-en-2-one |

InChI |

InChI=1S/C5H7BrO2/c1-4(7)5(6)3-8-2/h3H,1-2H3 |

InChI Key |

XLKLSWJVKFKHAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=COC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methoxy-3-buten-2-one

The most straightforward and commonly reported method to prepare 3-bromo-4-methoxy-3-buten-2-one is the bromination of 4-methoxy-3-buten-2-one:

- Reaction: 4-methoxy-3-buten-2-one + Bromine → this compound

- Conditions: Typically carried out in a solvent such as acetic acid at room temperature.

- Purification: The product is purified by distillation or recrystallization to achieve high purity.

- Yield: Moderate to good yields are reported depending on reaction control and scale.

This method is widely used due to its simplicity and directness, suitable for both laboratory and industrial scales.

Stereoselective Synthesis via Multi-Step Routes

Achieving the (E)-isomer of this compound with high stereochemical purity has been challenging. Several research groups have developed multi-step synthetic strategies:

- Initial Steps: Conversion of bromopyruvic acid to dimethyl acetal-methyl ester, followed by reaction with methyl lithium at low temperature to form an intermediate ketone.

- Final Step: Acid-catalyzed elimination of methanol to yield the bromo-methoxybutenone.

- Isomer Issues: The initial product often favors the (Z)-isomer, which is less desirable. Attempts to isomerize (Z) to (E) via photochemical or iodine-promoted methods were largely unsuccessful due to decomposition or lack of reactivity.

- Alternative Strategy: A one-pot, five-step sequence starting from bromohydrazone intermediates involving bromination, elimination, methanol addition, hydrolysis, and base-promoted elimination has been shown to produce the (Z)-isomer in good yield (~71%).

- Effective (E)-Isomer Synthesis: A refined method involving Mukaiyama aldol addition and Wittig olefination has been developed to selectively produce the (E)-isomer with good stereochemical control.

Comparative Table of Preparation Methods

Analytical and Research Findings

- NMR and NOE Studies: Nuclear Overhauser Effect (NOE) 1D experiments confirm stereochemistry by detecting spatial proximity between vinylic protons and methoxy groups. Lack of NOE correlation indicates (Z)-isomer formation, while presence supports (E)-isomer.

- Isomerization Attempts: Photochemical and iodine-promoted isomerization of (Z)-isomer failed due to decomposition or inertness, highlighting the need for stereoselective synthetic routes.

- Mechanistic Insights: Bromine acts as an electrophile adding to the double bond, followed by elimination or substitution steps to form the bromo-methoxybutenone. The methoxy substituent influences regioselectivity and stability of intermediates.

Summary and Recommendations for Synthesis

- For rapid laboratory synthesis , bromination of 4-methoxy-3-buten-2-one in acetic acid is practical but may require purification to enrich the desired isomer.

- For stereochemically pure (E)-3-bromo-4-methoxy-3-buten-2-one , the Mukaiyama aldol addition followed by Wittig olefination is the most reliable method, despite being multi-step and more labor-intensive.

- Industrial methods for related compounds suggest that continuous flow bromination and catalytic esterification can be adapted for scale-up, although specific protocols for this compound are less documented.

- Analytical techniques such as NMR and NOE are essential for confirming stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-3-buten-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are often conducted at low temperatures to control the reactivity.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted derivatives such as 3-amino-4-methoxy-3-buten-2-one.

Addition Reactions: Products include various addition compounds depending on the nucleophile used.

Oxidation and Reduction: Products include ketones and alcohols derived from the parent compound.

Scientific Research Applications

Reaction Mechanisms

3-Bromo-4-methoxy-3-buten-2-one is known for its reactivity, which allows it to undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Addition Reactions: Reacts with nucleophiles, forming various derivatives.

- Oxidation and Reduction: Can be oxidized to ketones or reduced to alcohols.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to participate in substitution and addition reactions makes it valuable for creating diverse organic compounds.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. For example, the synthesis of polyhydroxylated compounds has been explored due to their medicinal properties .

Heterocyclic Synthesis

The compound has been utilized in the synthesis of heterocycles, which are essential in pharmaceuticals and agrochemicals. The reactivity of the bromine atom facilitates the formation of heterocyclic structures through various reaction pathways.

Case Studies

Case Study 1: Synthesis of Polyhydroxylated Compounds

A study demonstrated the successful synthesis of terminal bromomethoxydiene moieties from this compound, highlighting its utility in constructing complex natural products .

Case Study 2: Industrial Scale-Up

Research on scalable synthesis methods for related compounds indicates that this compound could be adapted for industrial processes, enhancing production efficiency for pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-3-buten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution and addition reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Bromo-4-methoxy-3-buten-2-one with three analogous compounds, highlighting key structural and functional differences:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-4-methoxy-3-buten-2-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of a precursor like 4-methoxy-3-buten-2-one using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity validation requires HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm absence of unreacted starting materials or side products .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 207/209 for Br isotopes).

- X-ray Crystallography : Resolve crystal packing and bond angles (if crystalline), as demonstrated for structurally similar brominated terphenyl derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalyst systems are optimal?

- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Optimize using Pd(PPh₃)₄ or Pd(dba)₂ with ligands like SPhos. Solvent choice (toluene/ethanol) and base (K₂CO₃) significantly affect yield. Monitor reaction progress via TLC and isolate coupled products (e.g., biaryl derivatives) via flash chromatography. Compare kinetic data with non-brominated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for brominated methoxybutenone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace methoxy with ethoxy) and test against biological targets (e.g., kinases) using in vitro assays.

- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines to rule out cell-specific toxicity.

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., PubChem BioAssay) to identify outliers or assay-dependent variability .

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound in solid-state studies?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze using a monoclinic crystal system (space group P2₁/n) with parameters comparable to related terphenyl-butenone structures (e.g., a = 9.69 Å, b = 20.33 Å, β = 110.6°). Refine data with SHELXL to map bond lengths (C-Br ~1.9 Å) and dihedral angles between the methoxy and enone groups .

Q. What computational approaches predict the electronic properties and regioselectivity of this compound in electrophilic attacks?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use B3LYP/6-31G(d) basis sets for geometry optimization.

- NBO Analysis : Quantify hyperconjugative interactions between the methoxy group and the α,β-unsaturated system.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on reaction pathways using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.